Home > Products > Screening Compounds P53400 > Benexate hydrochloride
Benexate hydrochloride - 78718-25-9

Benexate hydrochloride

Catalog Number: EVT-1553881
CAS Number: 78718-25-9
Molecular Formula: C23H28ClN3O4
Molecular Weight: 445.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Benexate hydrochloride is an organic molecular entity.
Synthesis Analysis

The synthesis of benexate hydrochloride involves several steps, typically starting from benzyl derivatives and cyclohexylcarboxylic acids. The process includes:

  1. Formation of the Benzyl Ester: The benzyl group is introduced through esterification reactions.
  2. Cyclization: This step involves forming the cyclic structure that is crucial for the activity of benexate.
  3. Hydrochloride Salt Formation: The final step often includes the formation of the hydrochloride salt to enhance solubility and stability.

Technical details regarding the synthesis can vary, but methods such as differential scanning calorimetry and powder X-ray diffraction are employed to analyze the purity and crystalline form of the synthesized compound .

Molecular Structure Analysis

The molecular formula of benexate hydrochloride is C23H27N3O4C_{23}H_{27}N_{3}O_{4}, with a molar mass of approximately 409.486 g/mol . The compound features a complex structure that includes:

  • Aromatic Rings: Contributing to its pharmacological properties.
  • Amine Groups: Essential for its interaction with biological targets.
  • Carboxyl Groups: Involved in forming hydrogen bonds that enhance solubility.

The three-dimensional structure can be modeled using software tools that allow visualization of its spatial configuration, which is critical for understanding its interaction with biological receptors .

Chemical Reactions Analysis

Benexate hydrochloride participates in various chemical reactions that are relevant to its pharmacological activity:

  1. Hydrolysis: In aqueous environments, benexate can undergo hydrolysis, affecting its stability and bioavailability.
  2. Nitric Oxide Synthase Inhibition: It has been shown to inhibit nitric oxide synthase, which plays a role in modulating gastric mucosal blood flow and inflammation .
  3. Prostaglandin Synthesis Promotion: Benexate enhances prostaglandin levels, which are crucial for maintaining mucosal integrity and promoting healing processes.

These reactions are significant for understanding how benexate exerts its therapeutic effects in treating gastric ulcers .

Mechanism of Action

The mechanism of action of benexate hydrochloride primarily involves:

  • Promotion of Prostaglandin Synthesis: This leads to increased mucus production and bicarbonate secretion in the stomach, protecting the gastric lining from acid damage.
  • Inhibition of Nitric Oxide Synthase: By inhibiting this enzyme, benexate reduces excessive nitric oxide production that could lead to inflammation and ulcer formation .
  • Enhancement of Mucosal Blood Flow: Increased blood flow facilitates nutrient delivery and accelerates healing processes within the gastric mucosa.

Research shows that these mechanisms collectively contribute to the drug's efficacy in promoting ulcer healing and reducing gastric injury .

Physical and Chemical Properties Analysis

Benexate hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates variable solubility depending on pH; salt formation techniques have been explored to improve solubility profiles .
  • Stability: The hydrochloride form enhances stability compared to other forms, making it suitable for pharmaceutical applications.
  • Melting Point: Specific thermal analyses have indicated melting points that inform on its stability under various conditions.

Understanding these properties is crucial for optimizing formulations and ensuring effective delivery in clinical settings .

Applications

Benexate hydrochloride has several scientific uses:

  • Clinical Applications: It is primarily used as an anti-ulcer medication in Japan, providing relief from symptoms associated with gastric ulcers.
  • Research Applications: Studies continue to explore its effects on nitric oxide modulation and cytokine expression in various models of gastric injury, highlighting its potential beyond traditional anti-ulcer therapy .
  • Pharmaceutical Development: Ongoing research into improving solubility and bioavailability through novel formulations continues to expand its therapeutic potential.
Chemical and Pharmaceutical Characterization of Benexate Hydrochloride

Structural Analysis and Physicochemical Properties

Molecular Structure and Functional Groups

Benexate hydrochloride (C₂₃H₂₈ClN₃O₄; molecular weight: 445.94 g/mol) is a synthetic anti-ulcer agent featuring a stereochemically complex architecture [5] [8]. Its structure comprises three critical domains: (1) A benzyl salicylate moiety with ester-linked benzoate and phenylmethyl groups, enabling hydrophobic interactions; (2) A trans-4-(guanidinomethyl)cyclohexanecarboxylate unit containing a basic guanidinium group (pKa ~13) that facilitates hydrochloride salt formation; and (3) Two defined stereocenters in the cyclohexane ring (1S,3S configuration) that influence its biological activity [5] [8]. The hydrochloride salt crystallizes as colorless blocks from methanol/ether solutions with a melting point of 83°C [8]. X-ray crystallography confirms the protonation of the guanidine nitrogen, creating a chloride ion pair that enhances crystalline stability [8].

Table 1: Key Functional Groups in Benexate Hydrochloride

Functional GroupStructural RolePharmacological Significance
Guanidinium ion (protonated)Salt formation siteEnhances water solubility via ionic character
Ester linkageConnects salicylate and cyclohexane unitsSusceptible to enzymatic hydrolysis in vivo
Benzyl benzoateAromatic hydrophobic domainFacilitates membrane penetration
Cyclohexane ringChair conformation with trans substituentsProvides stereospecificity for target interaction

Solubility Challenges and Hygroscopicity Profiles

Despite its ionic nature, benexate hydrochloride exhibits poor aqueous solubility (0.1–0.5 mg/mL at 25°C), primarily due to its high molecular weight (445.94 g/mol) and extensive hydrophobic surface area [2] [5]. This limitation severely restricts its oral bioavailability, as dissolution is the rate-limiting step in gastrointestinal absorption. Dynamic vapor sorption (DVS) analyses reveal that the crystalline hydrochloride salt is moderately hygroscopic, absorbing <0.5% moisture at 25°C/60% relative humidity (RH) [2]. However, exposure to >75% RH induces deliquescence, causing irreversible amorphous transformation and chemical degradation via ester hydrolysis [2]. This moisture sensitivity complicates manufacturing and storage, necessitating controlled humidity environments during tablet processing.

Crystal Engineering Approaches for Stability Enhancement

Crystal engineering strategies have been deployed to optimize benexate's solid-state properties. Anion-exchange techniques produce novel salts with artificial sweeteners, leveraging their dual role as counterions and taste-masking agents [2]. Benexate saccharinate monohydrate and benexate cyclamate are synthesized by reacting benexate hydrochloride with sodium saccharinate dihydrate or sodium cyclamate in ethanol/water (1:1) at 60°C [2]. Single-crystal X-ray diffraction confirms that saccharinate forms a monohydrated layered structure with π-π stacking between benzoate rings, while cyclamate generates a hydrogen-bonded network via N–H⋯O interactions [2]. Both salts exhibit superior thermal stability, with decomposition temperatures >180°C (vs. 83°C melting of hydrochloride), attributable to their high lattice energies [2].

Formulation Strategies and Drug Delivery Innovations

Inclusion Complexation with β-Cyclodextrin

To address solubility limitations, benexate hydrochloride is complexed with β-cyclodextrin (β-CD) (1:1 molar ratio; molecular weight: 1580.92 g/mol for the complex) [4] [8]. The formation mechanism involves hydrophobic inclusion of the benzyl salicylate moiety within β-CD's central cavity (diameter: 6.0–6.5 Å), evidenced by NMR chemical shift changes and phase-solubility diagrams (Aₗ-type profile) . This complexation increases aqueous solubility 3.5-fold compared to free benexate hydrochloride and shields the ester group from acid-catalyzed hydrolysis in gastric fluid [8]. The complex (trademarked Lonmiel or Ulgut) is prepared by co-precipitation: benexate hydrochloride and β-CD are dissolved in warm water, followed by cooling and filtration to isolate the clathrate [8].

Table 2: Properties of Benexate Hydrochloride-β-Cyclodextrin Complex

ParameterFree Benexate HClβ-CD ComplexChange (%)
Aqueous solubility (mg/mL)0.32 ± 0.051.12 ± 0.11+250%
Gastric acid stability (t₁/₂, pH 1.2)45 min120 min+167%
Hygroscopicity (wt gain at 75% RH)5.2%1.8%-65%
Dissolution rate (k, min⁻¹)0.0180.052+189%

Salt Formation Using Artificial Sweeteners for Taste Masking

Given benexate's intrinsic bitterness, anion exchange with non-toxic sweeteners creates palatable salts without compromising solubility [2]. Saccharin (pKa 1.6) and cyclamic acid (pKa 1.9) are selected as counterions due to their high acidity, ensuring ΔpKa >3 relative to benexate's guanidine group (pKa 13) – a prerequisite for stable salt formation [2]. The synthesis involves dissolving benexate hydrochloride and sodium saccharinate/cyclamate in ethanol:water (1:1), followed by cooling crystallization. The resulting salts achieve dual functionality:

  • Taste masking: Sweeteners block T2R bitter taste receptors on the tongue while providing a sucrose-like flavor profile [6].
  • Enhanced dissolution: Saccharinate monohydrate increases intrinsic dissolution rate (IDR) by 2.8-fold vs. hydrochloride at pH 1.2 due to reduced lattice energy [2].Moisture sorption isotherms classify these salts as non-hygroscopic (<0.1% weight gain at 80% RH), ensuring stability during compression into tablets [2].

Comparative Efficacy of Novel Salts

Novel sweetener salts outperform conventional hydrochloride and β-CD formulations in key physicochemical parameters:

Table 3: Performance Comparison of Benexate Formulations

FormulationSolubility (mg/mL, pH 1.2)IDR (mg/cm²/min)T₁₀₀% Dissolution (min)Hygroscopicity Class
Benexate hydrochloride0.32 ± 0.030.11 ± 0.02>40Moderate
β-CD complex1.12 ± 0.090.31 ± 0.0425 ± 3Low
Benexate saccharinate monohydrate4.85 ± 0.210.89 ± 0.078 ± 1Non-hygroscopic
Benexate cyclamate3.97 ± 0.170.76 ± 0.0510 ± 2Non-hygroscopic

Dissolution kinetics: Saccharinate salt achieves 100% dissolution within 8 minutes – 5-fold faster than hydrochloride salt – attributed to its layered crystal packing that facilitates solvent penetration [2]. The cyclamate salt follows closely due to its hydrogen-bonded channels that enhance wettability [2]. Both salts maintain supersaturation for >2 hours, increasing bioavailability potential. Accelerated stability testing (40°C/75% RH, 6 months) confirms no recrystallization or polymorphic transitions in sweetener salts, whereas β-CD complexes show 5–8% dissociation [2]. This positions sweetener salts as promising alternatives for orally disintegrating tablets requiring rapid dissolution and taste masking.

Properties

CAS Number

78718-25-9

Product Name

Benexate hydrochloride

IUPAC Name

benzyl 2-[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]oxybenzoate;hydrochloride

Molecular Formula

C23H28ClN3O4

Molecular Weight

445.9 g/mol

InChI

InChI=1S/C23H27N3O4.ClH/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17;/h1-9,16,18H,10-15H2,(H4,24,25,26);1H

InChI Key

ZNYYFCHDQJQKOK-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.